4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-bromo-2-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound that features a brominated phenol group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multi-step organic reactions. One common method includes the bromination of 2-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-2-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s phenol and triazole groups can form hydrogen bonds and other interactions with target molecules, potentially inhibiting their activity or altering their function. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 4-bromo-2-((E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 4-bromo-2-((E)-{[3-(3-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
Uniqueness
4-bromo-2-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the triazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
478255-73-1 |
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Molecular Formula |
C16H13BrN4OS |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13BrN4OS/c1-10-3-2-4-11(7-10)15-19-20-16(23)21(15)18-9-12-8-13(17)5-6-14(12)22/h2-9,22H,1H3,(H,20,23)/b18-9+ |
InChI Key |
JZCIEUVLXAOULV-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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